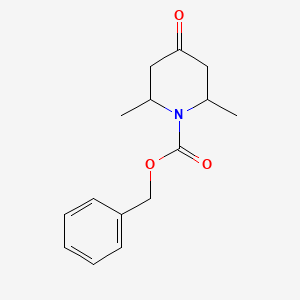

Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

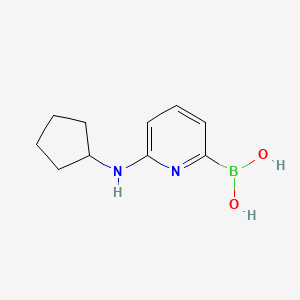

Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate is a chemical compound with the CAS Number: 1233932-12-1 . It has a molecular weight of 261.32 . The compound is used in industrial and scientific research .

Molecular Structure Analysis

The IUPAC name for this compound is benzyl 2,6-dimethyl-4-oxo-1-piperidinecarboxylate . The InChI code is 1S/C15H19NO3/c1-11-8-14(17)9-12(2)16(11)15(18)19-10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3 .It is stored in an inert atmosphere at 2-8°C . The physical form can be either solid or liquid . The compound has a flash point of 191.6°C and a boiling point of 393.2±42.0°C at 760 mmHg .

Wissenschaftliche Forschungsanwendungen

1. Design, Synthesis and In Vitro Antimicrobial Activity

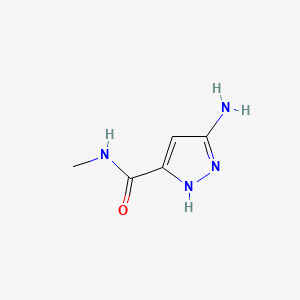

- Summary of Application : This compound was used as a pivotal intermediate in the construction of heterocyclic hybrids bearing the moieties of thieno [2,3- d ]pyrimidine and benzimidazole . These hybrids were aimed at the development of promising antibacterial agents .

- Methods of Application : The hybrid molecule was prepared via condensation of the carboxylic acid with ortho-phenylenediamine . The hybrid molecule was further alkylated with aryl/hetaryl chloroacetamides and benzyl chloride to produce the series of S-alkyl derivatives .

- Results or Outcomes : The results of molecular docking studies showed high affinity of the S-alkyl benzimidazole-thienopyrimidines to the tRNA (Guanine37-N1)-methyltransferase (TrmD) isolated from P. aeruginosa . All of the studied molecules showed antimicrobial properties against both Gram-positive and Gram-negative bacteria and the Candida albicans fungal strain .

2. Stereoselective Synthesis of 2,6-trans-4-oxopiperidines

- Summary of Application : This compound was used in the stereoselective synthesis of trans-6-alkyl-2-methyl-4-oxopiperidines . These structures are key components of a wide range of natural products and pharmaceutically active compounds .

- Methods of Application : The key cyclisation was performed under conditions that prevent removal of the Boc-protecting group or acetal formation . This process was found to generate cleanly the 4-oxopiperidine products in high overall yields from a wide range of alkyl substituted enones .

- Results or Outcomes : The synthetic utility of the trans-6-alkyl-2-methyl-4-oxopiperidines formed from this process was demonstrated with the total synthesis of the quinolizidine alkaloid, (+)-myrtine and the piperidine alkaloid, (−)-solenopsin A .

3. Synthesis of Spirocyclic Furopyridines

- Summary of Application : This compound is used in the synthesis of spirocyclic furopyridines . These are haloperidol-sensitive σ receptor ligands .

- Methods of Application : The specific methods of application are not provided in the source .

- Results or Outcomes : The outcomes of this application are not provided in the source .

4. Halogen Exchange Reaction

- Summary of Application : This compound plays an essential role in the halogen exchange reaction .

- Methods of Application : The specific methods of application are not provided in the source .

- Results or Outcomes : The outcomes of this application are not provided in the source .

5. Synthesis of Spirocyclic Furopyridines

- Summary of Application : This compound is used in the synthesis of spirocyclic furopyridines . These are haloperidol-sensitive σ receptor ligands .

- Methods of Application : The specific methods of application are not provided in the source .

- Results or Outcomes : The outcomes of this application are not provided in the source .

6. Halogen Exchange Reaction

Safety And Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed) and H412 (Harmful to aquatic life with long-lasting effects) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

Eigenschaften

IUPAC Name |

benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-11-8-14(17)9-12(2)16(11)15(18)19-10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOMHDOIRSYDCPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CC(N1C(=O)OCC2=CC=CC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80739200 |

Source

|

| Record name | Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80739200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate | |

CAS RN |

1233932-12-1 |

Source

|

| Record name | Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80739200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzeneacetic acid, a-methoxy-a-(trifluoromethyl)-, 1-[5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,2-dimethyl-1,3-dioxo lan-4-yl]ethyl ester, [4S-[4a[S*(S*)],5b]]-](/img/structure/B597162.png)

![(E)-1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one](/img/structure/B597172.png)

![4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B597173.png)

![1-[4-C-Azido-2-deoxy-2-fluoro-beta-D-arabinofuranosyl]-2,4(1H,3H)-pyrimidinedione;1-((2R,3S,4R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![1'-(Piperidin-4-yl)spiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B597181.png)